T-2 triol
Overview
Description
T-2 triol is a trichothecene mycotoxin derived by the metabolism of T-2 toxin . It is less toxic than T-2 toxin . T-2 triol major metabolites are evaluated in broiler chickens with half-lives (t1/2λz), peak plasma concentrations (Cmax), and Tmax values of 9.6 mins, 563 ng/ml, 2.5 mins, respectively .
Synthesis Analysis
T-2 toxin is the most toxic trichothecene mycotoxin, and it exerts potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity . Recently, several novel metabolites, including 3′,4′-dihydroxy-T-2 toxin and 4′,4′-dihydroxy-T-2 toxin, have been uncovered . The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products .
Molecular Structure Analysis
The molecular formula of T-2 triol is C20H30O7 . The average mass is 382.448 Da and the monoisotopic mass is 382.199158 Da .
Chemical Reactions Analysis
The T-2 possible metabolic pathways mainly consist of hydrolysis (HT-2, NEO), hydroxylation (3′-OH-T-2 and 3′-OH-HT-2), and glucuronidation (T-2-3-GlcA, HT-2-3-GlcA, HT-2-4-GlcA) .
Physical And Chemical Properties Analysis
T-2 triol is a trichothecene mycotoxin derived by the metabolism of T-2 toxin . It is less toxic than T-2 toxin .
Scientific Research Applications
Application in Toxicology Research
Specific Scientific Field
Summary of the Application
T-2 triol is a metabolite of the T-2 toxin, a mycotoxin produced by several species of Fusarium . It’s used in research to study its effects on cells, particularly its ability to induce oxidative stress .
Methods of Application or Experimental Procedures
In one study, the antioxidant defense system of HepG2 cells was evaluated against oxidative stress induced by T-2 and its metabolites . The MTT assay was used to assess the cytotoxicity of T-2 and its modified forms on HepG2 cells after 24 hours .
Results or Outcomes
The study found that there is an overall decrease in glutathione (GSH) levels after all mycotoxins exposure . Moreover, the GSH levels and the enzymatic activities related to GSH (GPx and GST) increased with NAC pre-treatment (glutathione precursor) and decreased with BSO pre-treatment (glutathione inhibitor) .
Application in Analytical Chemistry
Specific Scientific Field
Summary of the Application
T-2-Triol is used as an analytical reference standard for the determination of the analyte in milk samples and layer feed samples .
Methods of Application or Experimental Procedures
The compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its presence in samples .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Application in Cell Death Research
Specific Scientific Field
Summary of the Application
T-2 triol is used in research to study its effects on cell death .
Methods of Application or Experimental Procedures
In one study, T-2 triol was applied to primary porcine Leydig cells .
Results or Outcomes
The study found that T-2 triol induces cell death in primary porcine Leydig cells (IC 50 = 230 nM) .
Application in Immunotoxicity Research
Specific Scientific Field
Summary of the Application
T-2 triol is used in research to study its immunotoxic effects . It’s a metabolite of the T-2 toxin, which is known to exert potent toxic effects, including immunotoxicity .
Methods of Application or Experimental Procedures
In one study, the immunotoxic effects of T-2 toxin and its metabolites were evaluated . The study focused on the metabolism, immunotoxicity mechanism, and human exposure assessment of T-2 toxin and its modified forms .
Results or Outcomes
The study found that T-2 toxin and its modified forms exert their immunotoxic effects by signaling through JAK/STAT . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists .
Application in Oxidative Stress Research
Summary of the Application
T-2 triol is used in research to study its effects on oxidative stress .
Methods of Application or Experimental Procedures
In one study, the antioxidant defense system of HepG2 cells was evaluated against oxidative stress induced by T-2 and its metabolites .
Results or Outcomes
Application in Neurotoxicity Research
Specific Scientific Field
Summary of the Application
T-2 triol is used in research to study its neurotoxic effects . It’s a metabolite of the T-2 toxin, which is known to exert potent toxic effects, including neurotoxicity .
Methods of Application or Experimental Procedures
In one study, the neurotoxic effects of T-2 toxin and its metabolites were evaluated . The study focused on the metabolism, neurotoxicity mechanism, and human exposure assessment of T-2 toxin and its modified forms .
Results or Outcomes
The study found that T-2 toxin and its modified forms exert their neurotoxic effects by interfering with neurotransmitters . Moreover, T-2 toxin has the potential to trigger hypoxia in cells, which is related to activation of hypoxia-inducible factor and the release of exosomes, leading to neurotoxicity .
Safety And Hazards
properties
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUKBBLCGQHIP-CAVDVMKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T2 Toxin Triol | |
CAS RN |
34114-98-2, 97373-21-2 | |
Record name | T-2 triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 8-isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.